molecular formula C9H15N3S2 B13327411 N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine

N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine

Cat. No.: B13327411
M. Wt: 229.4 g/mol
InChI Key: AXDYTQHNUGXVMY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

The synthesis of N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of the thietan-3-ylamino group and N,N-dimethylation, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H15N3S2

Molecular Weight

229.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(thietan-3-ylamino)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C9H15N3S2/c1-12(2)9-11-7(6-14-9)3-10-8-4-13-5-8/h6,8,10H,3-5H2,1-2H3

InChI Key

AXDYTQHNUGXVMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CS1)CNC2CSC2

Origin of Product

United States

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